Piperazine Adipate
Description
Piperazine adipate (C₄H₁₀N₂·C₆H₁₀O₄; CAS 142-88-1) is a piperazine salt formed by combining piperazine (a six-membered heterocyclic amine) with adipic acid (a dicarboxylic acid). It is a white, crystalline powder with a slightly acidic taste, soluble in water and acetic acid but insoluble in ethanol and ether . Structurally, it contains one molecule of piperazine and one molecule of adipic acid, differing from other salts like citrate (3:2 ratio of piperazine to citric acid) .
Clinically, this compound is primarily used as an anthelmintic agent against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). Its mechanism involves paralyzing parasites by blocking neuromuscular junctions, facilitating their expulsion from the gastrointestinal tract . Studies confirm its efficacy in single-dose regimens, achieving 76–89% clearance rates in ascariasis when administered at doses equivalent to 3–4 g of piperazine hexahydrate .
Properties
IUPAC Name |
hexanedioic acid;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEGEKOBSPXUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4.C4H10N2, C10H20N2O4 | |
| Record name | PIPERAZINE ADIPATE | |
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DSSTOX Substance ID |
DTXSID2059724 | |
| Record name | Piperazine adipate (1:1) | |
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Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992) | |
| Record name | PIPERAZINE ADIPATE | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992) | |
| Record name | PIPERAZINE ADIPATE | |
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CAS No. |
142-88-1 | |
| Record name | PIPERAZINE ADIPATE | |
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| Record name | Piperazine adipate | |
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| Record name | Piperazine adipate | |
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| Record name | Hexanedioic acid, compd. with piperazine (1:1) | |
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| Record name | Piperazine adipate | |
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| Record name | PIPERAZINE ADIPATE | |
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Melting Point |
482 °F approximately with decomposition (NTP, 1992) | |
| Record name | PIPERAZINE ADIPATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine adipate can be synthesized by reacting piperazine with adipic acid. The reaction typically involves mixing equimolar amounts of piperazine and adipic acid in a suitable solvent, followed by heating to facilitate the formation of the salt. The reaction can be represented as follows:
C4H10N2+C6H10O4→C10H20N2O4
Industrial Production Methods: In industrial settings, this compound is produced by combining piperazine and adipic acid in large reactors. The reaction mixture is heated to ensure complete reaction, and the product is then purified through crystallization or other separation techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Piperazine adipate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction of piperazine derivatives can yield piperazine itself.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Scientific Research Applications
Anthelmintic Applications
Piperazine adipate is primarily recognized for its effectiveness as an anthelmintic agent , which is crucial in treating helminth infections in both humans and animals.
Dosage and Administration
This compound can be administered in various forms, including tablets, suppositories, or suspensions. It has been shown to be effective at lower doses compared to piperazine hydrate, making it a preferable choice in veterinary medicine .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of piperazine-based compounds, including this compound. The incorporation of piperazine moieties into polymers has demonstrated promising results against a range of bacterial pathogens.
Case Studies
- A study highlighted the synthesis of a novel piperazine polymer exhibiting broad-spectrum antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes leading to cell death .
- Another research effort focused on a biocompatible piperazine polymer designed for biomedical applications, which showed significant antibacterial activity compared to standard antibiotics like ciprofloxacin .
Biomedical Applications
The versatility of this compound extends into biomedical fields, particularly in developing materials for medical devices and drug delivery systems.
Applications in Drug Delivery
Piperazine derivatives are being investigated for their roles in enhancing drug delivery systems due to their biocompatibility and ability to interact with biological membranes effectively. This includes the potential for targeted delivery mechanisms that leverage their antimicrobial properties .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Anthelmintic Agent | Effective against various helminths; lower toxicity than alternatives | Treats infections like Oxyuris and Ascaris |
| Antimicrobial Activity | Broad-spectrum activity against bacteria; disrupts cell membranes | Effective against MRSA and E. coli |
| Biomedical Materials | Potential use in drug delivery systems; biocompatibility | Polymers designed for enhanced antimicrobial action |
Mechanism of Action
Piperazine adipate exerts its effects by binding directly and selectively to muscle membrane gamma-aminobutyric acid (GABA) receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. The paralyzed worm is then dislodged from the intestinal lumen and expelled from the body by normal intestinal peristalsis .
Comparison with Similar Compounds
Key Findings :
- This refuted claims that adipate’s lower solubility in gastric acid (due to adipic acid coating) reduced absorption .
- Efficacy: All salts demonstrated comparable efficacy against Ascaris in clinical trials. However, none showed activity against Trichuris trichiura (whipworm) or Taenia saginata (beef tapeworm) .
- Citrate faced unsubstantiated concerns about neurotoxicity, while adipate emerged as a stable, palatable option .
Biochemical and Pharmacodynamic Differences
- Mechanism Specificity : Piperazine adipate and citrate both induce parasite paralysis via GABA receptor agonism. However, adipate’s slower dissociation in acidic environments was theorized to enhance intestinal availability. This was disproven by volunteer studies showing similar absorption kinetics across salts .
- Safety : All salts exhibit low toxicity in humans. Claims of citrate’s neurotoxic effects were deemed exaggerated, with side effects (e.g., dizziness, nausea) being rare and mild .
Stability and Formulation
- Adipate vs. Hexahydrate : Piperazine hexahydrate (44% base) is unstable in aqueous solutions, necessitating salts like adipate or citrate for long-term storage .
- pH Sensitivity : Adipate maintains stability in gastric pH (5.0–6.0), avoiding precipitation issues seen with phosphate in acidic conditions .
Biological Activity
Piperazine adipate is a piperazine derivative formed by the reaction of piperazine with adipic acid. This compound has garnered attention for its biological activity, particularly as an anthelmintic agent, and exhibits various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against helminth infections, toxicity profiles, and relevant case studies.
This compound has the chemical formula and is classified as a piperazinium salt. Its structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications.
Anthelmintic Activity
Efficacy Against Helminths:
this compound has been studied extensively for its effectiveness in treating various helminth infections. It has shown considerable potency against:
- Ascaris lumbricoides (human roundworm)
- Oxyuris equi (pinworm in horses)
- Uncinaria stenocephala (hookworm in dogs)
- Toxocara canis (canine roundworm)
In comparative studies, this compound demonstrated lower acute toxicity than traditional piperazine hydrate while maintaining similar or superior anthelmintic efficacy. For instance, it was effective at a dose of 100 mg/kg compared to 340 mg/kg for piperazine hydrate in clearing ascarid infections in cats and dogs .
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to paralyze helminths by interfering with their neuromuscular function. This paralysis leads to the expulsion of the parasites from the host's gastrointestinal tract.
Toxicity Profile
Acute Toxicity:
this compound exhibits a favorable toxicity profile. Studies indicate that it has lower acute oral toxicity compared to other piperazine derivatives. For example, in animal models, doses up to 5000 mg/kg did not induce significant toxic effects .
Genotoxicity:
Research indicates that piperazine itself does not exhibit genotoxic properties; however, its nitrosation products can be mutagenic . this compound's safety profile is further supported by studies showing no significant increase in micronuclei formation in lymphocytes from exposed workers .
Case Studies and Research Findings
-
Clinical Effectiveness:
A study involving veterinary applications demonstrated that this compound was effective against various parasitic infections in animals. The compound was administered in different formulations (tablets, powders) and showed promising results in clearing infections with minimal side effects . -
Comparative Studies:
In comparative efficacy studies between this compound and other anthelmintics, it was found that this compound could clear infections at lower doses without the adverse effects commonly associated with higher doses of traditional treatments . -
Pharmacokinetics:
Pharmacokinetic studies have shown that the absorption and bioavailability of piperazine derivatives can vary significantly based on their formulation. This compound demonstrated favorable pharmacokinetic properties which are critical for its effectiveness as an anthelmintic agent .
Summary Table of Biological Activities
Q & A
Basic: What analytical methods are recommended for characterizing piperazine adipate purity in preclinical studies?
This compound must meet pharmacopeial criteria for solubility, thermal stability, and impurity profiles. Key methods include:
- HPLC-UV for quantifying adipic acid/piperazine ratios (JP XIV/USP standards) .
- Infrared spectroscopy (IR) to confirm structural integrity via carboxylate (-COO⁻) and piperazine ring absorption bands (1600–1700 cm⁻¹ and 2800–3000 cm⁻¹) .
- Non-aqueous titration with 0.1M HCl in acetic acid/acetone to determine base equivalence (endpoint: red-purple to blue-purple transition) .
- Loss on drying (≤0.5% w/w) and residue on ignition (≤0.1%) to assess hygroscopicity and inorganic contaminants .
Basic: How do solubility properties of this compound influence experimental design in formulation studies?
This compound is freely soluble in water (≥10 mg/mL) and acetic acid but insoluble in ethanol, acetone, or diethyl ether . This polarity dictates:
- Use of aqueous buffers (pH 5.0–6.0) for in vitro dissolution testing .
- Avoidance of organic solvents in stability studies to prevent precipitation artifacts .
- Selection of hydrophilic matrices for controlled-release formulations .
Advanced: How to resolve contradictions in reported anthelmintic efficacy across in vitro and in vivo models?
Conflicting data may arise from:
- Salt dissociation kinetics : this compound releases free piperazine in the intestine, but dissociation rates vary with gastrointestinal pH and enzyme activity . Validate bioactivity using pH-controlled dissolution chambers and HPLC quantification of released base .
- Parasite strain variability : this compound inhibits Ascaridia galli cholinesterase by 96% but only 26% of oxaloacetate reductase in the same species. Use enzyme-specific assays (e.g., Ellman’s method for cholinesterase) and genomic profiling to identify resistance markers .
Advanced: What methodologies quantify this compound’s inhibitory effects on mitochondrial enzymes?
- Malate oxidation assays : Incubate parasite homogenates with 10 mM this compound and measure O₂ consumption via Clark-type electrodes (78% inhibition reported in A. galli) .
- Aldolase activity : Use spectrophotometric NADH-coupled assays at 340 nm to track fructose-1,6-bisphosphate cleavage inhibition .
- Dose-response validation : Compare IC₅₀ values against citrate/phosphate salts to isolate adipate-specific effects .
Basic: What are the pharmacopeial acceptance criteria for this compound in regulatory-grade research?
Per JP XIV and USP32:
- Purity : 98.0–101.0% anhydrous base .
- Heavy metals : ≤10 ppm (atomic absorption spectroscopy) .
- Microbiological limits : ≤10² CFU/g for aerobic bacteria; absence of E. coli .
- Chromatographic purity : ≤0.5% unidentified peaks via RP-HPLC (C18 column, 220 nm) .
Advanced: How does this compound’s stability profile affect long-term storage protocols?
- Thermal degradation : Decomposes at ~250°C; store at -25°C to -15°C in desiccated, light-resistant containers to prevent adipic acid recrystallization .
- Solution stability : Aqueous solutions (pH 5.0–6.0) retain >95% potency for 24h at 25°C; avoid freeze-thaw cycles .
Advanced: How to compare pharmacokinetic profiles of piperazine salts in translational models?
- Urinary excretion studies : Administer equimolar doses (e.g., 3g hydrate equivalent) and quantify piperazine metabolites via colorimetry with sodium 1,2-naphthoquinone-4-sulfonate (λmax = 450 nm). Adipate shows 33.1% excretion vs. citrate (42.8%) due to slower intestinal dissociation .
- Bioavailability correction : Adjust for salt-specific base content (adipate = 37% piperazine; citrate = 35%) using gravimetric validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
